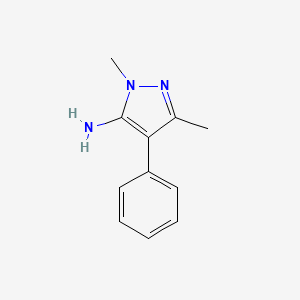

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

Descripción general

Descripción

1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methodologies. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) involves the formation of an asymmetric ligand, which displays crystallographic symmetry and supercooling behavior . Another approach for synthesizing 4-phenyl-1H-pyrazoles involves functionalization through Suzuki–Miyaura cross-coupling reactions and lithiation methods, as demonstrated in the generation of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions . Additionally, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands involves aminoalkylation of 3,5-dimethylpyrazole, leading to the formation of water-soluble pyrazolate rhodium(I) complexes .

Molecular Structure Analysis

The molecular structure and electronic properties of pyrazole derivatives can be explored through computational methods such as Hartree Fock and density functional theory (DFT). These methods allow for the optimization of geometrical parameters, molecular electrostatic potentials (MEP), and HOMO–LUMO gaps, which are indicative of the chemical reactivity and charge transfer within the molecule . X-ray crystallography is another powerful technique used to determine the molecular and crystal structure of pyrazole derivatives, as seen in the analysis of Schiff base ligands derived from pyrazolones .

Chemical Reactions Analysis

Pyrazole derivatives can engage in various chemical reactions, including complexation with metal ions, which can lead to changes in their physical and chemical properties. For example, the complexation of L1 with ZnCl2 results in a birefringent fluid mixed with crystalline domains at high temperatures and exhibits photoluminescence properties consistent with aggregation-induced emission behavior . The reactivity of pyrazole ligands with rhodium(I) complexes has also been studied, leading to the formation of pyrazolate-bridged tetracarbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the presence of substituents. For instance, the photophysical properties of 1-phenyl-3-benzothiazol-2-yl-5-(4-R-phenyl)-Δ^2-pyrazolines are affected by the electronic nature of the substituent and solvent polarity . The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties and reactivity of the pyrazole core. Additionally, the formation of hydrogen-bonded sheets and chains in pyrazole derivatives can lead to variations in their solid-state structures and properties .

Aplicaciones Científicas De Investigación

Catalysis in Multicomponent Synthesis

Rahmani et al. (2018) described an efficient synthesis method involving 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine. This process uses triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst under microwave irradiation and solvent-free conditions, demonstrating the compound's role in catalytic synthesis (Rahmani et al., 2018).

Synthesis of Asymmetric Imines and Metal Complexes

Olguín and Brooker (2011) developed methodologies for the generation of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions, using lithiation methods. This research highlights the potential of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine in synthesizing asymmetric imines and mixed metal polynuclear complexes (Olguín & Brooker, 2011).

Structural and Molecular Studies

Shawish et al. (2021) synthesized s-triazine derivatives incorporating 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine, exploring their molecular structures through X-ray crystallography and DFT calculations. This study provides insight into the molecular packing and electronic properties of these compounds, showcasing their relevance in structural chemistry (Shawish et al., 2021).

Polymer Modification and Biomedical Applications

Aly and El-Mohdy (2015) demonstrated the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine. The modified polymers exhibited enhanced thermal stability and promising biological activities, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).

Propiedades

IUPAC Name |

2,5-dimethyl-4-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVCIAKCHUXQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363624 | |

| Record name | 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810901 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine | |

CAS RN |

3654-22-6 | |

| Record name | 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)